2,5-Dichlorothiophene

Catalog No.
S601769
CAS No.
3172-52-9
M.F
C4H2Cl2S
M. Wt
153.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichlorothiophene

CAS Number

3172-52-9

Product Name

2,5-Dichlorothiophene

IUPAC Name

2,5-dichlorothiophene

Molecular Formula

C4H2Cl2S

Molecular Weight

153.03 g/mol

InChI

InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H

InChI Key

FGYBDASKYMSNCX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)Cl

Synonyms

2,5-dichlorothiophene

Canonical SMILES

C1=C(SC(=C1)Cl)Cl

The exact mass of the compound Dichlorothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60527. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dichlorothiophene is a symmetrically dihalogenated heterocyclic building block critical for the synthesis of conjugated polythiophenes, advanced agrochemicals, and pharmaceutical intermediates. As a high-purity A-A type monomer, it offers a highly stable, liquid-phase precursor (boiling point ~162 °C) that facilitates controlled step-growth polymerization via Ni- or Pd-catalyzed cross-coupling. Compared to its brominated counterparts, 2,5-dichlorothiophene provides a significantly lower molecular weight, translating to superior atom economy and reduced halogen waste in large-scale manufacturing. Its specific substitution pattern ensures linear chain propagation in materials science applications, while the strong carbon-chlorine bonds offer unique orthogonal stability during complex multi-step functionalizations [1].

Substituting 2,5-dichlorothiophene with 2,5-dibromothiophene fundamentally alters process economics and reaction kinetics; the heavier bromine atoms increase the required raw material mass by nearly 60% per mole and exhibit premature reactivity in orthogonal coupling schemes. Furthermore, attempting to use crude or generic dichlorothiophene mixtures is catastrophic for polymer synthesis. The 2,3- and 2,4-dichlorothiophene isomers have boiling points within 5 °C of the 2,5-isomer, making them nearly impossible to separate via standard distillation. If these asymmetric isomers are present, they act as branching agents or chain terminators, destroying the linearity, intrinsic viscosity, and electrical conductivity of the resulting polythiophene materials [1].

Superior Atom Economy in Industrial Polymerization

In large-scale Ni-catalyzed coupling polymerizations, the choice of halogen directly impacts the mass efficiency of the process. 2,5-Dichlorothiophene has a molecular weight of 153.03 g/mol, whereas the common comparator 2,5-dibromothiophene weighs 241.93 g/mol. Procuring the dichloro monomer reduces the total mass of raw material required by approximately 37% per mole of polymer synthesized. This mass reduction directly translates to a proportional decrease in stoichiometric halogen waste generated during the coupling cycle [1].

Evidence DimensionMonomer Molecular Weight & Waste Mass
Target Compound Data153.03 g/mol (Cl leaving groups)
Comparator Or Baseline2,5-Dibromothiophene (241.93 g/mol)
Quantified Difference~37% reduction in raw material mass and halogen waste per mole
ConditionsIndustrial-scale Ni(0)-catalyzed A-A polycondensation

Selecting the dichloro analog significantly lowers shipping, handling, and waste disposal costs for bulk conductive polymer manufacturing.

Orthogonal C-Cl Bond Stability in Mixed-Halide Cross-Coupling

For complex multi-step syntheses, 2,5-dichlorothiophene serves as a highly stable core that allows for orthogonal functionalization. When converted to a mixed halide such as 3,4-dibromo-2,5-dichlorothiophene, palladium-catalyzed Suzuki cross-coupling with arylboronic acids exclusively targets the carbon-bromine bonds at 90 °C. The carbon-chlorine bonds at the 2,5-positions remain completely intact due to their higher bond dissociation energy, whereas attempting similar sequential coupling on a uniformly brominated thiophene results in poor regiocontrol and over-arylation[1].

Evidence DimensionChemoselectivity in Pd-catalyzed cross-coupling
Target Compound DataC-Cl bonds remain 100% intact
Comparator Or BaselineC-Br bonds (fully react under same conditions)
Quantified DifferenceAbsolute orthogonal reactivity (C-Br reacts, C-Cl is preserved)
ConditionsSuzuki cross-coupling, Pd(PPh3)4, K3PO4, 90 °C

Allows buyers to use this compound as a reliable scaffold to build complex 3,4-functionalized monomers while preserving the 2,5-positions for later polymerization.

Extreme Resistance to S-Oxidation in Harsh Environments

The strong electron-withdrawing nature of the chlorine atoms at the 2 and 5 positions severely depletes the electron density of the thiophene sulfur atom, granting it extreme resistance to oxidation. While 2,5-dibromothiophene can be partially oxidized to its S,S-dioxide using dimethyldioxirane (yielding 27% over several days), 2,5-dichlorothiophene is completely inert (0% conversion) to standard peracids and DMDO. It requires highly specialized, extremely potent reagents (like HOF·CH3CN) to force the oxidation [1].

Evidence DimensionYield of S,S-dioxide under standard oxidation (DMDO/peracids)
Target Compound Data0% conversion (completely inert)
Comparator Or Baseline2,5-Dibromothiophene (27% conversion over several days)
Quantified DifferenceAbsolute resistance vs partial susceptibility to standard oxidants
ConditionsTreatment with standard peracids or dimethyldioxirane (DMDO)

Ensures the thiophene core will survive aggressive oxidative conditions during downstream chemical processing or in harsh application environments.

Prevention of Chain Branching via High-Purity 2,5-Substitution

Procuring verified, high-purity 2,5-dichlorothiophene is critical because crude chlorination of thiophene yields a mixture of 2,5-, 2,3-, and 2,4-dichlorothiophenes. These isomers have boiling points within 5 °C of each other, requiring an exceptionally efficient fractional distillation setup (e.g., a 95-theoretical-plate column) to separate. If a buyer opts for a lower-purity generic dichlorothiophene, the 2,3- and 2,4-isomers will act as structural defects. In step-growth polymerization, these impurities cause chain branching or termination, drastically reducing the intrinsic viscosity and conjugation length of the final polymer [1].

Evidence DimensionBoiling point separation & polymerization defect rate
Target Compound DataPure 2,5-isomer ensures linear A-A coupling
Comparator Or BaselineCrude dichlorothiophene mixtures (ΔBP < 5 °C)
Quantified DifferenceRequires >95 theoretical plates to separate; crude mixtures cause branching
ConditionsFractional distillation and subsequent polycondensation

Highlights the necessity of purchasing highly purified 2,5-dichlorothiophene to guarantee linear, defect-free conductive polymers.

Precursor for Regioregular Conductive Polythiophenes

Due to its high isomeric purity and superior atom economy compared to brominated analogs, 2,5-dichlorothiophene is a highly effective A-A monomer for Ni-catalyzed (e.g., Yamamoto) or Pd-catalyzed coupling polymerizations. It ensures linear chain growth without the branching defects caused by 2,3- or 2,4-isomers [1].

Synthesis of 3,4-Functionalized Thiophene Scaffolds

Leveraging the orthogonal stability of the C-Cl bonds, this compound is ideal for synthesizing mixed-halide intermediates (like 3,4-dibromo-2,5-dichlorothiophene). Chemists can perform selective Suzuki cross-coupling at the 3,4-positions while preserving the 2,5-dichloro handles for subsequent polymerization or end-capping [2].

Oxidation-Resistant Agrochemical Intermediates

In the development of crop protection agents, the electron-withdrawing nature of the 2,5-dichloro substitution renders the thiophene ring highly resistant to environmental or metabolic oxidation. It serves as a robust, lipophilic building block where a standard or brominated thiophene might degrade [3].

XLogP3

3.5

Boiling Point

162.0 °C

Melting Point

-40.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (13.64%): Fatal if swallowed [Danger Acute toxicity, oral];
H341 (11.36%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.58 mmHg

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

3172-52-9

Wikipedia

2,5-Dichlorothiophene

General Manufacturing Information

Thiophene, 2,5-dichloro-: INACTIVE

Dates

Last modified: 08-15-2023

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